molecular formula C24H18ClN5O3 B2459847 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-55-5

1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2459847
CAS No.: 951897-55-5
M. Wt: 459.89
InChI Key: RECRMWQXAIOFMK-UHFFFAOYSA-N
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Description

This compound (CAS: 951897-55-5) is a heterocyclic molecule featuring a benzisoxazole core fused with a triazole-carboxamide moiety. Its structure includes a 4-chlorophenyl substituent at position 3 of the benzisoxazole ring and a 2-methoxyphenyl group attached to the triazole’s carboxamide nitrogen. The molecular formula is C25H19ClN5O3, with a molecular weight of 487.91 g/mol.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3/c1-14-22(24(31)26-20-5-3-4-6-21(20)32-2)27-29-30(14)17-11-12-19-18(13-17)23(33-28-19)15-7-9-16(25)10-8-15/h3-13H,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECRMWQXAIOFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950286-64-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on various cellular pathways and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C22H20ClN5O2
Molecular Weight 421.9 g/mol
CAS Number 950286-64-3

The compound features a complex structure that includes a benzo[c]isoxazole moiety and a triazole ring, which are known for their pharmacological relevance.

Antimicrobial Activity

Recent studies have shown that isoxazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial and fungal strains. The specific activity of the target compound against these pathogens remains to be fully elucidated but is anticipated based on structural similarities with known active derivatives .

Immunomodulatory Effects

Isoxazole derivatives have been reported to modulate immune responses. For example, compounds similar to the one have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests potential applications in treating autoimmune disorders or inflammatory diseases .

Case Study: Immunosuppressive Properties
A study evaluating the immunomodulatory effects of related isoxazole compounds indicated that they could inhibit humoral immune responses while promoting certain aspects of cellular immunity. This dual action could be beneficial in conditions where modulation of immune responses is necessary .

Anticancer Potential

Emerging research suggests that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the triazole ring is particularly notable as it has been linked to the inhibition of specific cancer cell lines through mechanisms involving caspase activation and modulation of NF-kB signaling pathways .

Enzyme Inhibition

The compound may also act as an inhibitor of specific protein kinases, which play crucial roles in various signaling pathways related to cell growth and differentiation. This activity could position it as a candidate for drug development targeting diseases characterized by dysregulated kinase activity, such as cancer .

Summary of Biological Activities

Activity TypeObservationsReferences
Antimicrobial Potential effectiveness against bacteria/fungi ,
Immunomodulatory Inhibition of TNF-alpha; modulation of immune response ,
Anticancer Induction of apoptosis; inhibition of cancer cell growth ,
Enzyme Inhibition Possible inhibition of protein kinases

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues identified in the literature include:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Spectral Data Highlights (IR, NMR)
Target Compound C25H19ClN5O3 4-Cl-C6H4 (benzisoxazole), 2-OCH3-C6H4 (triazole) 487.91 Not reported in evidence (commonly analyzed via NMR/IR for structural validation; see ).
1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C19H16ClN5O3 4-Cl-C6H4 (benzoxazole), 2-hydroxyethyl (triazole) 397.82 Density: 1.51 g/cm³; Predicted pKa: 12.75.
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C22H15ClN4OS 4-Cl-C6H4 (benzoxazole), 3-CH3-C6H4, triazole-thione 419.00 IR: 3390 (NH), 1243 (C=S); <sup>1</sup>H-NMR: δ 9.55 (triazole-H), 2.59 (CH3).
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide C20H16ClN5O2 2-Cl-C6H4 (triazole), phenylisoxazole 405.83 Not reported (structural data inferred from IUPAC name).

Key Structural and Functional Differences

  • Substituent Position Effects: The target compound’s 2-methoxyphenyl group (electron-donating OCH3) may enhance solubility compared to the hydroxyethyl group in or the hydrophobic 3-methylphenyl in .
  • Chlorophenyl Orientation :

    • The 4-chlorophenyl group in the target compound and provides steric and electronic uniformity, while the 2-chlorophenyl in alters π-stacking interactions in biological targets.

Spectral and Analytical Comparisons

  • IR Spectroscopy :

    • The triazole-thione in shows a distinct C=S stretch at 1243 cm<sup>-1</sup>, absent in carboxamide derivatives like the target compound .
    • NH stretches (3390 cm<sup>-1</sup> in ) are common in triazole derivatives but vary with substitution .
  • NMR Trends :

    • Chemical shifts for triazole protons (e.g., δ 9.55 in ) are sensitive to substituents. The target compound’s 2-methoxyphenyl group would likely deshield adjacent protons, causing upfield/downfield shifts versus hydroxyethyl or methylphenyl analogues .

Implications for Bioactivity

  • Benzisoxazole-triazole hybrids are known for antimicrobial and anticancer activity. The 4-chlorophenyl group in the target compound and may enhance target binding via hydrophobic interactions .
  • The methoxy group could improve metabolic stability compared to hydroxylated analogues (e.g., ), which may undergo faster glucuronidation .

Methodological Considerations

  • Structural Validation : X-ray crystallography using SHELXL (e.g., ) is critical for resolving conformational ambiguities in such complex heterocycles.
  • Synthetic Strategies : Analogues in were synthesized via cyclocondensation or click chemistry, suggesting similar routes for the target compound .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.80–90°C+15–20%
SolventDMF+10% vs. MeCN
BaseK₂CO₃+5% vs. Et₃N

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalStructural Confirmation
¹H NMR (DMSO-d₆)δ 8.2 (s, 1H, triazole-H)Triazole ring
¹³C NMRδ 160.5 (C=O)Amide linkage
IR1680 cm⁻¹ (C=O stretch)Carboxamide group

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